

An In-depth Technical Guide to 1,1-Dimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethylcyclopentane**

Cat. No.: **B044176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-dimethylcyclopentane**, a saturated monocyclic hydrocarbon. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a particular focus on its relevance in chemical research and as a structural motif in medicinal chemistry. This document aims to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery by consolidating key data and experimental procedures.

Introduction

1,1-Dimethylcyclopentane (CAS No. 1638-26-2) is a colorless, flammable liquid with the molecular formula C_7H_{14} .^[1] As a gem-disubstituted cycloalkane, its structure presents unique steric and conformational properties that influence its reactivity and physical characteristics. While not as extensively studied as other cyclopentane derivatives, **1,1-dimethylcyclopentane** serves as an interesting model compound for conformational analysis and reaction mechanism studies. Furthermore, the cyclopentane scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs, making its derivatives, including **1,1-dimethylcyclopentane**, of interest to the medicinal chemistry community.^[2]

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of **1,1-dimethylcyclopentane** is presented in Table 1. This data is crucial for its application in synthesis, as a solvent, and for computational modeling.

Table 1: Physicochemical and Thermodynamic Properties of **1,1-Dimethylcyclopentane**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄	[1]
Molecular Weight	98.19 g/mol	
CAS Number	1638-26-2	
IUPAC Name	1,1-dimethylcyclopentane	
Synonyms	gem-Dimethylcyclopentane	[1]
Appearance	Colorless liquid	
Boiling Point	87.8 °C (361 K)	[3]
Melting Point	-70 °C	
Density	0.755 g/cm ³ at 20 °C	
Refractive Index	1.414 at 20 °C	
Vapor Pressure	76.2 mmHg at 25 °C	
Enthalpy of Formation (liquid, 298.15 K)	-189.5 ± 0.9 kJ/mol	
Enthalpy of Combustion (liquid, 298.15 K)	-4658.9 ± 0.8 kJ/mol	
Standard Entropy (liquid, 298.15 K)	260.2 J/(mol·K)	

Spectroscopic Data

The spectroscopic data for **1,1-dimethylcyclopentane** are essential for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **1,1-dimethylcyclopentane** are relatively simple due to its high symmetry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **1,1-Dimethylcyclopentane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
¹ H	~1.45	m	4H	-CH ₂ - (C3, C4)
¹ H	~1.35	m	4H	-CH ₂ - (C2, C5)
¹ H	~0.85	s	6H	-CH ₃
¹³ C	~41.5	C2, C5		
¹³ C	~38.0	C1		
¹³ C	~24.5	C3, C4		
¹³ C	~24.0	-CH ₃		

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dimethylcyclopentane** is characterized by the presence of C-H stretching and bending vibrations typical of alkanes.

Table 3: Key Infrared Absorption Bands for **1,1-Dimethylcyclopentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1465	Medium	CH ₂ bending (scissoring)
1380, 1365	Medium	C-H bending (gem-dimethyl)
~1200	Weak	C-C skeletal vibrations

Mass Spectrometry (MS)

The mass spectrum of **1,1-dimethylcyclopentane** shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Major Fragments in the Mass Spectrum of **1,1-Dimethylcyclopentane**

m/z	Relative Intensity	Proposed Fragment
98	Moderate	[C ₇ H ₁₄] ⁺ (Molecular Ion)
83	High	[C ₆ H ₁₁] ⁺ (Loss of CH ₃)
69	Moderate	[C ₅ H ₉] ⁺
55	High	[C ₄ H ₇] ⁺
41	Very High	[C ₃ H ₅] ⁺ (Base Peak)

Synthesis of **1,1-Dimethylcyclopentane**

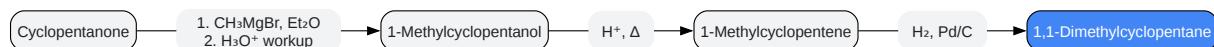
A common and effective method for the synthesis of **1,1-dimethylcyclopentane** involves the reaction of a Grignard reagent with a cyclic ketone followed by reduction.

Experimental Protocol: Synthesis from Cyclopentanone

This two-step synthesis starts with the Grignard reaction of cyclopentanone with methylmagnesium bromide to form 1-methylcyclopentanol, which is then dehydrated and subsequently hydrogenated. A more direct, albeit potentially lower-yielding, alternative involves

a modification of the Wolff-Kishner or Clemmensen reduction on a precursor ketone. A plausible synthetic route is outlined below.

Step 1: Synthesis of 1,1-Dimethylcyclopentan-1-ol


- Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl_2), and a dropping funnel is flushed with dry nitrogen.
- Grignard Reagent: In the dropping funnel, a solution of cyclopentanone (0.1 mol, 8.41 g) in 50 mL of anhydrous diethyl ether is prepared.
- Reaction: To the flask, 40 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (0.12 mol) is added. The cyclopentanone solution is then added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
- Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.

Step 2: Dehydration of 1-Methylcyclopentanol and Hydrogenation

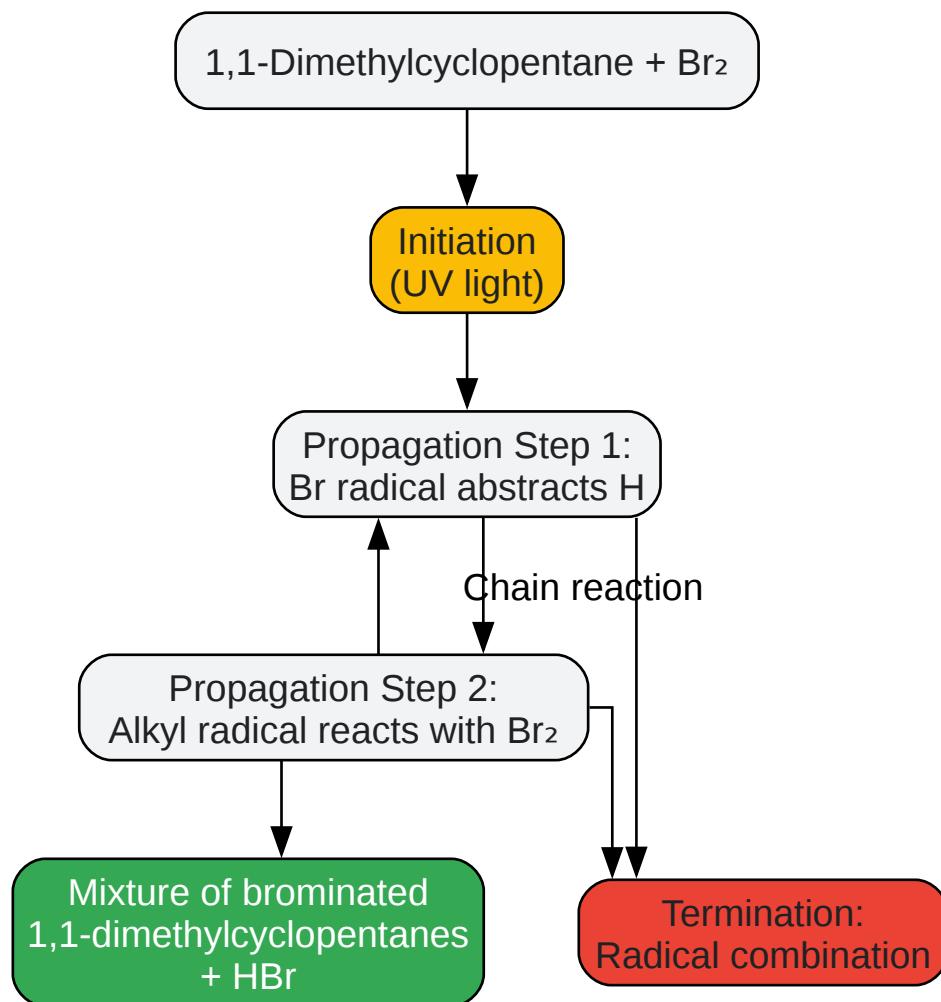
- Dehydration: The crude 1-methylcyclopentanol is placed in a distillation apparatus with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid). The mixture is heated to distill the resulting alkene (primarily 1-methylcyclopentene).
- Hydrogenation: The collected alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

- Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting liquid is purified by fractional distillation to afford **1,1-dimethylcyclopentane**.

Synthetic Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,1-Dimethylcyclopentane** from Cyclopentanone.


Chemical Reactions

As a saturated cycloalkane, **1,1-dimethylcyclopentane** is relatively unreactive under normal conditions. Its reactions typically require harsh conditions, such as high temperatures or the presence of strong reagents, and often involve free-radical mechanisms.

Halogenation

Like other alkanes, **1,1-dimethylcyclopentane** can undergo free-radical halogenation in the presence of UV light. This reaction is generally not selective and will produce a mixture of mono- and poly-halogenated products.

Experimental Workflow: Free-Radical Bromination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044176#1-1-dimethylcyclopentane-literature-review\]](https://www.benchchem.com/product/b044176#1-1-dimethylcyclopentane-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com